molecular formula C10H16Cl2N2O2 B6206993 methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride CAS No. 2703778-95-2

methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride

Cat. No.: B6206993
CAS No.: 2703778-95-2
M. Wt: 267.2
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Description

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H14N2O2·2HCl. It is a derivative of propanoic acid and contains a pyridine ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the esterification of 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring and the methyl group on the amino acid backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2703778-95-2

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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